(2R,3R)-3-(trifluoromethyl)piperidine-2-carboxylic acid
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Overview
Description
(2R,3R)-3-(trifluoromethyl)piperidine-2-carboxylic acid is a chiral compound with a piperidine ring substituted with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(trifluoromethyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Formation of Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(trifluoromethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, aldehydes
Substitution: Substituted piperidine derivatives
Scientific Research Applications
(2R,3R)-3-(trifluoromethyl)piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-3-(methyl)piperidine-2-carboxylic acid
- (2R,3R)-3-(ethyl)piperidine-2-carboxylic acid
- (2R,3R)-3-(fluoromethyl)piperidine-2-carboxylic acid
Uniqueness
(2R,3R)-3-(trifluoromethyl)piperidine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and materials science.
Properties
Molecular Formula |
C7H10F3NO2 |
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Molecular Weight |
197.15 g/mol |
IUPAC Name |
(2R,3R)-3-(trifluoromethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)4-2-1-3-11-5(4)6(12)13/h4-5,11H,1-3H2,(H,12,13)/t4-,5-/m1/s1 |
InChI Key |
IWBOSHUHSBAEKF-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](NC1)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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